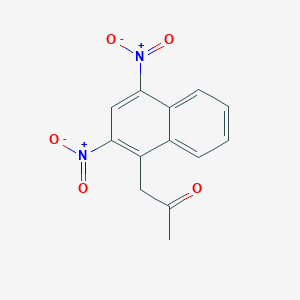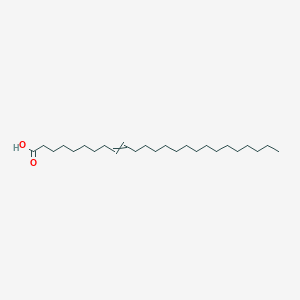
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with fluorine, iodine, and a 2-methyl-1,3-dioxane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine can be achieved through multi-step organic synthesis. One common method involves the initial formation of the pyridine ring followed by the introduction of the fluorine and iodine substituents. The 2-methyl-1,3-dioxane group can be introduced through a subsequent reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired substituents onto the pyridine ring .
化学反应分析
Types of Reactions
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. Reaction conditions typically involve heating the reaction mixture to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines.
科学研究应用
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine and iodine substituents can influence the compound’s binding affinity and specificity for these targets .
相似化合物的比较
Similar Compounds
2-Fluoro-3-iodopyridine: Lacks the 2-methyl-1,3-dioxane group, making it less sterically hindered.
3-Iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine: Lacks the fluorine substituent, affecting its electronic properties.
2-Fluoro-4-(2-methyl-1,3-dioxan-2-yl)pyridine: Lacks the iodine substituent, impacting its reactivity in coupling reactions.
Uniqueness
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
137718-88-8 |
|---|---|
分子式 |
C10H11FINO2 |
分子量 |
323.10 g/mol |
IUPAC 名称 |
2-fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine |
InChI |
InChI=1S/C10H11FINO2/c1-10(14-5-2-6-15-10)7-3-4-13-9(11)8(7)12/h3-4H,2,5-6H2,1H3 |
InChI 键 |
FIIIOYVCPLDXQR-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCCO1)C2=C(C(=NC=C2)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


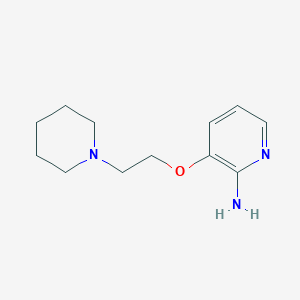
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)
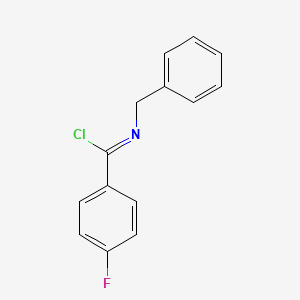

![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
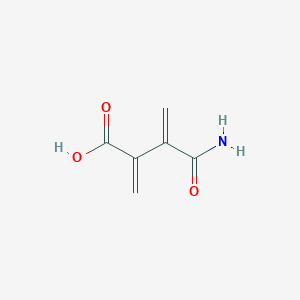
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
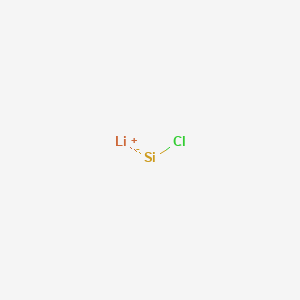
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
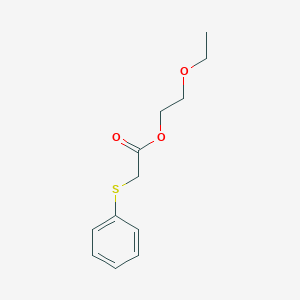
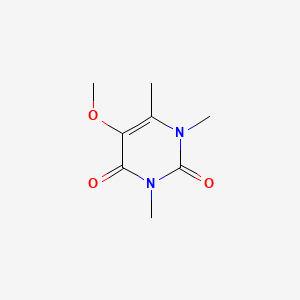
![4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14266132.png)
